4-Cyclohexyl-1-phenylbut-2-yn-1-one
Description
4-Cyclohexyl-1-phenylbut-2-yn-1-one (CAS: 56517-83-0) is an α,β-acetylenic ketone characterized by a cyclohexyl group at position 4, a phenyl ring at position 1, and a conjugated triple bond within the butynone backbone. This structural arrangement confers unique electronic and steric properties. The triple bond in the but-2-yn-1-one moiety increases reactivity, making the compound a candidate for click chemistry or Michael addition reactions.
Properties
Molecular Formula |
C16H18O |
|---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
4-cyclohexyl-1-phenylbut-2-yn-1-one |
InChI |
InChI=1S/C16H18O/c17-16(15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h2,5-6,11-12,14H,1,3-4,8-10H2 |
InChI Key |
YUNIAEHWLFZEFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC#CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Catalytic Coupling Strategies for Ynone Formation
Sonogashira Coupling of Benzoyl Chloride and Cyclohexylmethylacetylene
The most direct route involves a palladium/copper-catalyzed Sonogashira coupling between benzoyl chloride and cyclohexylmethylacetylene (HC≡C–CH2–C6H11). Adapted from procedures for analogous ynones, this method proceeds under inert conditions:
Procedure
- Catalyst System : PdCl2(PPh3)2 (2 mol%) and CuI (4 mol%) in tetrahydrofuran (THF).
- Reagents : Benzoyl chloride (1.0 equiv), cyclohexylmethylacetylene (1.2 equiv), triethylamine (1.0 equiv).
- Conditions : Stirred at room temperature for 12–16 hours under nitrogen.
- Workup : Quenched with saturated NH4Cl, extracted with ethyl acetate, dried over MgSO4, and purified via silica gel chromatography (hexane/ethyl acetate = 97:3).
Yield : 68–75% as a pale yellow oil.
Mechanistic Insight : The reaction proceeds through oxidative addition of benzoyl chloride to Pd(0), transmetallation with the copper-acetylide intermediate, and reductive elimination to form the C–C triple bond.
Propargyl Alcohol Oxidation Pathway
For substrates sensitive to direct coupling, a two-step oxidation strategy is employed:
Synthesis of 4-Cyclohexyl-1-phenylbut-2-yn-1-ol
A modified Sonogashira coupling installs the propargyl alcohol intermediate:
Procedure
- Catalyst : PdCl2(PPh3)2 (2 mol%) and CuI (4 mol%) in THF.
- Reagents : Iodobenzene (1.0 equiv), 3-cyclohexylprop-2-yn-1-ol (1.5 equiv), triethylamine (1.0 equiv).
- Conditions : 12-hour stirring at room temperature.
- Purification : Column chromatography (hexane/ethyl acetate = 9:1).
MnO2-Mediated Oxidation to the Ketone
The alcohol intermediate is oxidized to the target ynone using activated manganese dioxide:
Procedure
- Reagents : 4-Cyclohexyl-1-phenylbut-2-yn-1-ol (1.0 equiv), MnO2 (20 equiv) in acetone.
- Conditions : Stirred at room temperature for 8 hours.
- Workup : Filtration through Celite, solvent evaporation, and chromatography.
Spectroscopic Characterization and Analytical Data
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield (%) | Purity (GC-MS) | Key Advantage |
|---|---|---|---|---|
| Direct Sonogashira | Pd/Cu | 68–75 | >95% | One-step, minimal purification |
| Propargyl Alcohol Oxidation | Pd/Cu → MnO2 | 55 → 82 | >98% | Tolerant of sensitive substrates |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexyl-1-phenylbut-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclohexyl-1-phenylbut-2-yn-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-1-phenylbut-2-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and hypothesized properties of 4-Cyclohexyl-1-phenylbut-2-yn-1-one and related compounds:
Key Observations:
- Reactivity: The triple bond in 4-Cyclohexyl-1-phenylbut-2-yn-1-one likely increases susceptibility to cycloaddition reactions compared to the enone (C=C) in or the saturated ethanone in .
- Lipophilicity : Cyclohexyl and phenyl groups in the target compound suggest higher logP values than analogs with polar substituents (e.g., piperazine in or fluorine in ).
- Biological Activity : Piperazine-containing analogs (e.g., ) are often designed for receptor targeting, whereas the fluorophenyl group in may improve metabolic stability in drug candidates.
Physicochemical and Pharmacological Hypotheses
- Solubility : The target compound’s lipophilic cyclohexyl and phenyl groups may reduce aqueous solubility compared to the fluorophenyl derivative , where fluorine’s electronegativity could enhance polarity.
- Thermal Stability: The rigid triple bond in but-2-yn-1-one may lower thermal stability relative to cyclohexenone derivatives (e.g., ), which benefit from resonance stabilization.
Q & A
Q. Q: What are the standard synthetic routes for 4-Cyclohexyl-1-phenylbut-2-yn-1-one, and how can reaction conditions be optimized?
A: The compound is typically synthesized via Friedel-Crafts acylation using cyclohexylacetyl chloride and benzene derivatives under Lewis acid catalysis (e.g., AlCl₃). Key parameters include:
- Temperature control (0–5°C to minimize side reactions).
- Solvent selection (anhydrous dichloromethane or CS₂ to stabilize reactive intermediates).
- Stoichiometric ratios (1:1.2 acyl chloride to aromatic substrate for complete conversion).
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Yield optimization requires monitoring by TLC and GC-MS to identify competing pathways like over-acylation or dimerization .
Advanced Synthesis
Q. Q: How can stereochemical control be achieved during the synthesis of structurally related cyclohexyl-phenyl ketones?
A: Stereoselective synthesis involves:
- Chiral auxiliaries (e.g., Evans’ oxazolidinones) to direct acylation stereochemistry.
- Asymmetric catalysis using Rh or Pd complexes for enantioselective C–C bond formation.
- Dynamic kinetic resolution under controlled pH and temperature to favor one enantiomer.
For example, phosphinyl-acetyl intermediates (as in ) require precise control of steric hindrance and reaction kinetics to isolate diastereomers .
Basic Characterization
Q. Q: What analytical techniques are essential for confirming the structure of 4-Cyclohexyl-1-phenylbut-2-yn-1-one?
A:
- NMR Spectroscopy :
- ¹H NMR : Look for cyclohexyl protons (δ 1.2–2.1 ppm, multiplet) and aromatic protons (δ 7.2–7.6 ppm).
- ¹³C NMR : Carbonyl carbon (δ ~200 ppm), alkyne carbons (δ 80–90 ppm).
- IR Spectroscopy : Confirm C≡C stretch (~2100 cm⁻¹) and ketone C=O (~1700 cm⁻¹).
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 242 (C₁₇H₁₈O⁺) .
Advanced Characterization
Q. Q: How can X-ray crystallography resolve ambiguities in molecular conformation?
A: Single-crystal X-ray diffraction using SHELXL ( ) provides atomic-level resolution:
- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K to minimize thermal motion.
- Structure refinement : Apply anisotropic displacement parameters for non-H atoms.
- Validation : Check R-factors (<5%) and electron density maps for disordered regions. For example, highlights using ORTEP-3 for molecular graphics .
Data Contradictions
Q. Q: How should researchers reconcile conflicting spectral data and computational modeling results?
A:
- Triangulation : Cross-validate NMR shifts with DFT calculations (e.g., Gaussian 09) and experimental IR.
- Error analysis : Quantify instrument precision (e.g., ±0.01 ppm for NMR) and solvent effects.
- Alternative hypotheses : Test for tautomerism or solvent adducts if discrepancies persist. Refer to ’s methodology for multi-source data validation .
Crystallography Challenges
Q. Q: What strategies address crystal twinning or disorder in cyclohexyl-phenyl derivatives?
A:
- Twinning refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices.
- Disordered regions : Apply PART/SUMP restraints and analyze difference Fourier maps.
- Low-temperature data : Collect at 90 K to stabilize fragile crystals. emphasizes SHELX’s robustness in handling such cases .
Biological Activity
Q. Q: What methodologies link structural features to bioactivity in cyclohexyl-phenyl ketones?
A:
- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases).
- SAR analysis : Vary substituents on the phenyl ring and assay cytotoxicity (e.g., MTT assay).
- Metabolite tracking : LC-MS/MS to identify phase I/II metabolites in hepatic microsomes .
Degradation Pathways
Q. Q: How can stability under acidic/basic conditions be systematically evaluated?
A:
- Forced degradation : Expose to 0.1M HCl/NaOH at 40°C for 24h, monitor by HPLC.
- Kinetic studies : Plot degradation rate vs. pH to identify hydrolysis mechanisms.
- LC-HRMS : Identify degradation products (e.g., cyclohexanol from ketone reduction) .
Computational Modeling
Q. Q: Which computational methods predict electronic properties and reactivity?
A:
- DFT calculations : Optimize geometry at B3LYP/6-31G* level; analyze frontier orbitals (HOMO/LUMO).
- MD simulations : Simulate solvation effects in water/THF using AMBER force fields.
- Reactivity indices : Calculate Fukui functions to predict electrophilic attack sites .
Safety and Handling
Q. Q: What protocols mitigate risks during handling of 4-Cyclohexyl-1-phenylbut-2-yn-1-one?
A:
- PPE : Wear nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid.
- Waste disposal : Incinerate in EPA-approved facilities () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
